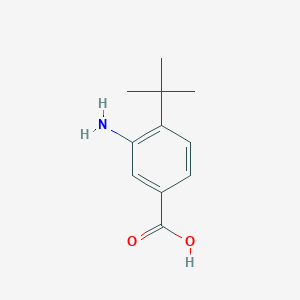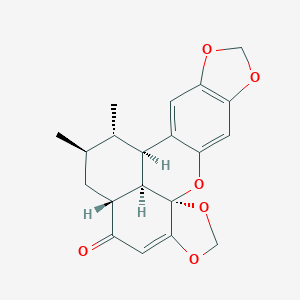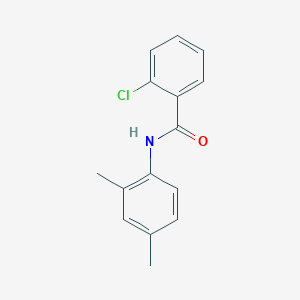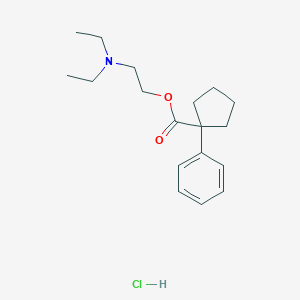
Caramiphen hydrochloride
Descripción general
Descripción
El hidrocloruro de caramiphen es un antagonista colinérgico utilizado principalmente en el tratamiento de la enfermedad de Parkinson. También se utiliza en combinación con fenilpropanolamina como supresor de la tos y descongestionante nasal para el tratamiento sintomático de afecciones respiratorias estacionales como resfriados, alergias, fiebre del heno y sinusitis .
Aplicaciones Científicas De Investigación
El hidrocloruro de caramiphen tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El hidrocloruro de caramiphen ejerce sus efectos actuando como un antagonista del receptor muscarínico de acetilcolina. Inhibe la acción de la acetilcolina en los receptores muscarínicos, lo que lleva a una disminución de la actividad del sistema nervioso parasimpático. Este mecanismo es responsable de sus efectos anticolinérgicos, que incluyen la reducción de los espasmos musculares y las secreciones en el tracto respiratorio .
Compuestos similares:
Atropina: Otro antagonista muscarínico utilizado para tratar la bradicardia y como preanestésico para reducir la salivación.
Escopolamina: Utilizado para tratar el mareo por movimiento y las náuseas y vómitos posoperatorios.
Ipratropio: Se utiliza como broncodilatador en el tratamiento de la enfermedad pulmonar obstructiva crónica (EPOC) y el asma.
Unicidad del hidrocloruro de caramiphen: El hidrocloruro de caramiphen es único en su combinación de propiedades anticolinérgicas y antitusivas, lo que lo hace eficaz en el tratamiento tanto de la enfermedad de Parkinson como de las afecciones respiratorias. Su capacidad para inhibir las corrientes de sodio dependientes de voltaje también contribuye a sus efectos neuroprotectores y anticonvulsivos, lo que lo diferencia de otros antagonistas muscarínicos .
Análisis Bioquímico
Biochemical Properties
Caramiphen hydrochloride is known to interact with various biomolecules. It is a cholinergic antagonist, meaning it inhibits the action of acetylcholine, a neurotransmitter, at muscarinic receptors
Cellular Effects
The cellular effects of this compound are primarily related to its anticholinergic properties. By inhibiting the action of acetylcholine, it can influence various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
As an anticholinergic drug, it is known to inhibit the action of acetylcholine at muscarinic receptors This can lead to changes in gene expression and cellular function
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El hidrocloruro de caramiphen se sintetiza mediante la esterificación del ácido 1-fenilciclopentanocarboxílico con 2-(dietilamino)etanol en presencia de ácido clorhídrico. La reacción generalmente implica calentar los reactivos bajo condiciones de reflujo para facilitar el proceso de esterificación .
Métodos de producción industrial: En entornos industriales, la síntesis del hidrocloruro de caramiphen sigue principios similares, pero a una escala mayor. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final. La mezcla de reacción a menudo se somete a pasos de purificación, como la recristalización, para obtener el hidrocloruro de caramiphen en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrocloruro de caramiphen experimenta diversas reacciones químicas, que incluyen:
Oxidación: El hidrocloruro de caramiphen se puede oxidar para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el hidrocloruro de caramiphen en sus derivados alcohólicos correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo funcional éster, lo que lleva a la formación de diferentes derivados de éster
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los alcoholes se pueden utilizar en reacciones de sustitución
Principales productos formados:
Oxidación: Ácidos carboxílicos.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de éster dependiendo del nucleófilo utilizado
Comparación Con Compuestos Similares
Atropine: Another muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Ipratropium: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.
Uniqueness of Caramiphen Hydrochloride: this compound is unique in its combination of anticholinergic and antitussive properties, making it effective in treating both Parkinson’s disease and respiratory conditions. Its ability to inhibit voltage-gated sodium currents also contributes to its neuroprotective and anticonvulsive effects, distinguishing it from other muscarinic antagonists .
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPNXGNOIBYHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154544 | |
| Record name | Caramiphen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-85-9 | |
| Record name | Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caramiphen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caramiphen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caramiphen hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARAMIPHEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4858SN190E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
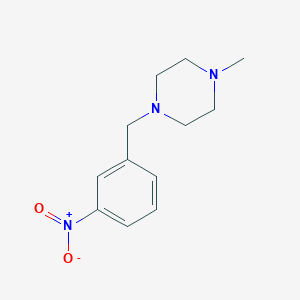
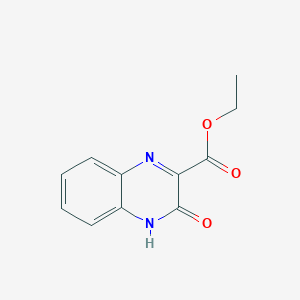

![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)
